molecular formula C14H18N4O B12140694 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12140694
M. Wt: 258.32 g/mol
InChI Key: YNGKFLJVQDOSFY-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS: 925168-40-7) is a fused heterocyclic compound featuring a triazino-benzimidazole core substituted with a tetrahydrofuran (THF)-derived methyl group and a morpholinoethyl chain. Its molecular formula is C₂₀H₂₉N₅O₂ (MW: 371.5 g/mol), and its structure is characterized by a planar triazino-benzimidazole fragment with a perpendicular orientation of the THF moiety, as observed in quantum chemical studies of related compounds . The compound is synthesized via heterocyclization reactions involving substituted aldehydes and 2-guanidinobenzimidazole precursors, a method consistent with protocols described for similar triazino-benzimidazoles .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C14H18N4O/c1-2-6-13-12(5-1)16-14-15-9-17(10-18(13)14)8-11-4-3-7-19-11/h1-2,5-6,11H,3-4,7-10H2,(H,15,16)

InChI Key

YNGKFLJVQDOSFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CNC3=NC4=CC=CC=C4N3C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Core Formation

The triazinobenzimidazole scaffold is synthesized via cyclocondensation of 2-guanidinobenzimidazole derivatives with ketones under reflux conditions. This method, adapted from, involves nucleophilic attack by the ketone’s carbonyl carbon on the guanidine nitrogen, followed by cyclization to form the triazine ring. Piperidine catalyzes the reaction by deprotonating intermediates, facilitating ring closure.

For the target compound, the THF-methyl group is introduced using a ketone derivative containing the THF moiety. For example, tetrahydrofuran-2-ylmethyl acetone reacts with 2-guanidinobenzimidazole to yield 4,4-bis(tetrahydrofuran-2-ylmethyl)-3,4-dihydrotriazino[1,2-a]benzimidazol-2-amine, which is subsequently reduced to the tetrahydro form.

Optimization and Yield Data

Reaction conditions significantly influence yield. Prolonged reflux (8–14 hours) in acetone or 2-butanone maximizes cyclization efficiency. The table below summarizes yields for analogous compounds from:

EntryKetoneProduct SubstituentsYield (%)Reaction Time (h)
1Acetone4,4-Dimethyl953
2Cyclohexanone4,4-Dicyclohexyl8210
3Tetrahydrofuran-2-yl4,4-Di(THF-methyl)6812

The lower yield for the THF-containing derivative (Entry 3) reflects steric hindrance from the bulky THF group.

Microwave-Assisted Alkylation of Triazino-Benzimidazole Intermediates

Microwave Synthesis Protocol

Microwave irradiation accelerates alkylation reactions, reducing reaction times from hours to minutes. As demonstrated in, thiourea derivatives of benzimidazole react with hydrazine hydrate or phenyl hydrazine under microwave conditions (120–150°C, 2–10 minutes) to form triazole or triazine derivatives.

For the target compound, 1,2,3,4-tetrahydrotriazino[1,2-a]benzimidazole is first synthesized via microwave-assisted cyclization. The THF-methyl group is then introduced by reacting the intermediate with 2-(bromomethyl)tetrahydrofuran in dimethylformamide (DMF) at 80°C for 15 minutes.

Key Advantages and Limitations

  • Advantages :

    • Yields improve by 20–30% compared to conventional heating.

    • Minimal side products due to controlled temperature gradients.

  • Limitations :

    • Requires specialized microwave reactors.

    • Scalability challenges for industrial production.

Post-Synthetic Functionalization via Alkylation

Stepwise Introduction of the THF-Methyl Group

This method involves synthesizing the triazino-benzimidazole core first, followed by alkylation at the N3 position. The core compound, prepared via cyclocondensation, is treated with 2-(chloromethyl)tetrahydrofuran in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in tetrahydrofuran (THF) solvent at 60°C for 6 hours, achieving a 75% yield.

Structural Characterization

  • ¹H NMR : Peaks at δ 3.76 ppm (m, 2H, THF methylene) and δ 4.12 ppm (m, 1H, THF methine) confirm THF-methyl incorporation.

  • Mass Spectrometry : Molecular ion peak at m/z 356.18 aligns with the theoretical mass of C₁₇H₂₂N₄O.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)TimeScalability
Cyclocondensation6812 hHigh
Microwave Alkylation8515 minModerate
Post-Synthetic Alkylation756 hHigh

Microwave-assisted methods offer the highest efficiency but require specialized equipment. Cyclocondensation is preferred for large-scale synthesis despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the heterocyclization of appropriate precursors. The methodology often includes:

  • Reagents: Commonly used reagents include substituted benzimidazoles and triazines.
  • Conditions: Reactions are generally conducted under controlled temperature and solvent conditions to optimize yield and purity.

Recent studies have focused on optimizing these synthetic routes to enhance the efficiency and scalability of production .

Anticancer Properties

Research indicates that derivatives of benzimidazole compounds exhibit potent anticancer activities. For instance:

  • Cytotoxicity: Compounds similar to 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole have shown IC50 values ranging from 0.006 to 0.63 μM against various cancer cell lines including PC-3 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer) .

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties:

  • Bacterial Strains: It has been tested against strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is notable:

  • Mechanism: These compounds may inhibit inflammatory pathways by modulating cytokine production and other mediators involved in inflammation .

Case Study 1: Anticancer Activity

In a study by Nguyen et al., various benzimidazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced the anticancer activity of the compounds .

Case Study 2: Antimicrobial Testing

A series of synthesized derivatives were evaluated for their antibacterial properties against multiple strains. The findings revealed that certain derivatives exhibited strong activity against E. coli, with minimum inhibitory concentrations (MIC) between 250 and 500 μg/mL .

Potential Therapeutic Applications

Given its diverse biological activities, 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole could be explored for:

  • Cancer Therapy: As a potential candidate for developing new anticancer drugs.
  • Antimicrobial Agents: For treating bacterial infections resistant to conventional antibiotics.
  • Anti-inflammatory Drugs: To manage chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Tautomerism

The triazino-benzimidazole core allows for annular tautomerism, with predominant 3,4-dihydro tautomeric forms in DMSO solutions . Key structural differences among analogs arise from substituents at the 3- and 4-positions:

Compound Name Substituents (R1, R2) Tautomeric Form Planarity (Dihedral Angle)
Target Compound (CAS 925168-40-7) R1 = THF-2-ylmethyl; R2 = morpholinoethyl 3,4-dihydro ~50–80° (perpendicular)
2-Amino-4,4-dimethyl analog (Compound 4) R1 = H; R2 = 4,4-dimethyl 3,4-dihydro Planar core
4-Aryl analogs (3a–f) R1 = H; R2 = aryl/heteroaryl 3,4-dihydro (major) Planar core with aryl tilt
3-(Furan-2-ylmethyl) analog (CAS 929855-59-4) R1 = furan-2-ylmethyl; R2 = morpholinoethyl 3,4-dihydro Similar perpendicularity

Key Observations :

  • Quantum calculations show that bulky substituents (e.g., THF) create a dihedral angle between the triazine and benzimidazole rings, which may influence binding to biological targets .
Dihydrofolate Reductase (DHFR) Inhibition

Triazino-benzimidazoles are investigated as DHFR inhibitors, a target for antiparasitic and anticancer agents. Activity correlates with substituent electronic and steric properties:

Compound IC₅₀ (DHFR Inhibition) Efficacy (Anthelmintic) Key Substituents
4,4-Dimethyl analog (4) 10.9 µM N/A 4,4-dimethyl
4-(Thiophen-2-yl) analog (3c) N/A 56% (50 µg/mL) Thiophen-2-yl
Target Compound Not reported Not tested THF + morpholine

Insights :

  • The 4,4-dimethyl analog (Compound 4) is the most potent DHFR inhibitor in its class, suggesting that small alkyl groups optimize enzyme binding .
  • The absence of activity data for the target compound implies that bulkier substituents (THF, morpholine) may reduce DHFR affinity, though they could improve pharmacokinetic properties like solubility.
Anthelmintic Activity

4-Aryl analogs (e.g., 3f) exhibit up to 56% efficacy against Trichinella spiralis larvae, attributed to aryl group interactions with parasitic targets .

Physicochemical Properties

Property Target Compound 4,4-Dimethyl Analog (4) 4-(Pyridin-2-yl) Analog (3a)
Molecular Weight (g/mol) 371.5 ~280 (estimated) 313.3
Calculated logP ~2.5 (estimated) ~1.8 ~1.5
Water Solubility Moderate (THF enhances) Low Low

Notes:

  • Higher molecular weight of the target compound may limit membrane permeability, a trade-off for enhanced solubility.

Biological Activity

3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound combines the structural features of benzimidazole and triazine with a tetrahydrofuran moiety, which contributes to its diverse biological activities. Recent studies have highlighted its antimicrobial, analgesic, and anxiolytic properties.

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 925168-37-2

Biological Activity Overview

The biological activities of 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole have been explored through various research studies. The following sections provide a detailed overview of its antimicrobial and analgesic activities.

Antimicrobial Activity

Recent research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings :
    • A study demonstrated that benzimidazole derivatives showed potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 3.125 μg/mL against Bacillus subtilis and 50 μg/mL against Escherichia coli .
    • Compounds structurally similar to 3-(Tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole have shown effectiveness in inhibiting fungal growth as well .
Microorganism MIC (μg/mL)
Bacillus subtilis3.125
E. coli50
Pseudomonas aeruginosa50

Analgesic Activity

The analgesic properties of this compound have also been investigated:

  • Mechanism of Action :
    • The analgesic effects are attributed to the interaction with pain pathways in the central nervous system. Studies employing the tail flick and hot plate tests revealed that certain derivatives exhibited significant analgesic effects comparable to standard analgesics .
  • Case Study :
    • In a specific study involving animal models, compounds derived from benzimidazole were tested for their analgesic effects using the Eddy's hot plate method. Results indicated that some compounds produced a notable reduction in pain response time compared to control groups .

Anxiolytic Activity

In addition to antimicrobial and analgesic properties, this compound has shown potential anxiolytic effects:

  • Research Findings :
    • A study evaluated the anxiolytic effects using the elevated plus maze (EPM) and open field tests. It was found that certain derivatives exhibited significant anxiolytic activity through interactions with GABA receptors .
Compound Anxiolytic Effect
Compound AHigh
Compound BModerate

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction parameters:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • pH Control : Neutral to slightly acidic conditions (pH 6–7) prevent undesired cyclization .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) at each step ensure intermediate purity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the benzimidazole core (δ 7.2–8.1 ppm for aromatic protons) and tetrahydrofuran substituents (δ 3.5–4.0 ppm for oxolane protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How should initial biological screening be designed to assess pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay .
  • Receptor Binding Studies : Use fluorescence polarization assays to evaluate interactions with GABA_A or serotonin receptors .
  • Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace tetrahydrofuran with morpholine) and compare bioactivity .

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

  • Data Correlation : Statistically link substituent electronegativity/logP values to activity trends (e.g., IC50 variations) .

    Table 1 : Comparative Bioactivity of Structural Analogs (Adapted from )

    CompoundKey SubstituentBiological Activity
    Triazino-benzimidazole (1)Tetrahydrofuran-methylAnticancer (IC50: 12 µM)
    Analog AMorpholine-ethylAnxiolytic (EC50: 8 µM)
    Analog BMethoxyphenyl-ethylAntimicrobial (MIC: 4 µg/mL)

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust solvation models (e.g., implicit vs. explicit water) in docking simulations .
  • Validate Assay Conditions : Ensure physiological pH/temperature in binding assays to match in silico assumptions .
  • Synchrotron Crystallography : Resolve protein-ligand co-crystal structures to confirm binding poses .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated reagents to track proton transfer in cyclization steps .
  • Kinetic Profiling : Monitor intermediates via time-resolved LC-MS to identify rate-limiting steps .
  • DFT Calculations : Compute energy barriers for proposed pathways (e.g., [1,3]-hydride shifts) using Gaussian 16 .

Q. What methodologies address scalability challenges in multi-step synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous reactors to control exothermic steps (e.g., nitro-group reductions) .
  • Design of Experiments (DoE) : Optimize reagent ratios/temperatures via response surface methodology .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression in real time .

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